N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Medicinal chemists developing benzothiazole-sulfonamide SAR libraries need structurally consistent probes to avoid positional isomer artifacts. This compound locks the 2-(methylsulfonyl)benzamide in the ortho conformation, forming a unique intramolecular H-bond network with the 4-hydroxyl group (ΔXLogP3 ≈ -0.6 vs. des-hydroxy analog). Use it to benchmark enzyme inhibition (class IC50: α-glucosidase 79-179 µM, BChE 97-286 µM) or as a polarity-contrast pair with des-hydroxy comparators in CNS permeability assays. Supplied with rigorous QC documentation to ensure reproducibility across screening cascades.

Molecular Formula C21H16N2O4S2
Molecular Weight 424.49
CAS No. 896361-31-2
Cat. No. B2983604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide
CAS896361-31-2
Molecular FormulaC21H16N2O4S2
Molecular Weight424.49
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H16N2O4S2/c1-29(26,27)19-9-5-2-6-14(19)20(25)22-13-10-11-17(24)15(12-13)21-23-16-7-3-4-8-18(16)28-21/h2-12,24H,1H3,(H,22,25)
InChIKeyMTASNFSUNKKKKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Chemical Class


N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide (CAS: 896361-31-2) is a synthetic small molecule belonging to the benzothiazole-sulfonamide-amide hybrid class, with molecular formula C21H16N2O4S2 and molecular weight 424.5 g/mol [1]. Its structure integrates a 2-aminobenzothiazole core, a 4-hydroxyphenyl linker, and a 2-(methylsulfonyl)benzamide terminus, yielding a distinct spatial arrangement of hydrogen bond donors, acceptors, and a polar sulfonyl group that differentiates it from its positional isomers and des-hydroxy analogs. The compound is commercially available for research use, but published biological data directly on this molecule is currently sparse; therefore, its differentiation value must be evaluated through structural-property comparisons and class-level pharmacological precedent [2].

Conformation-restricted SAR tool Ortho-methylsulfonyl enables intramolecular H-bond not possible in meta/para isomers, providing a unique conformational probe for enzyme active site studies.
Polarity-contrast probe pair The 4-hydroxy group adds +1 HBD, lowers computed logP by ~0.6 versus des-hydroxy analog, supporting solubility comparisons in assay development.
Class-level enzyme inhibition benchmark Benzothiazole-sulfonamide scaffold validated as α-glucosidase / BChE inhibitor class; target compound structure supports SAR expansion and scaffold hopping studies.
Synthetically accessible Published unified sulfonamide synthesis route (J. Org. Chem. 2021) underpins batch consistency and custom analog feasibility.

Why Generic Substitution Fails


Benzothiazole-sulfonamide hybrids routinely display steep structure-activity relationships (SAR) in which minor positional or substituent changes drastically alter target potency, selectivity, and physicochemical behavior [1]. For the target compound, the 2-(methylsulfonyl)benzamide moiety is locked ortho to the central amide, creating an intramolecular hydrogen bond network and a distinct electrostatic surface that cannot be replicated by 3- or 4-methylsulfonyl isomers. Likewise, removal of the 4-hydroxy group—present in the closest commercial des-hydroxy analog (CS-896365-51-8)—eliminates a key hydrogen bond donor, reducing polarity and potentially compromising target engagement in enzyme inhibition or receptor modulation assays . These structural nuances mean that generic replacement with a cheaper or more abundant benzothiazole-sulfonamide almost certainly invalidates quantitative comparisons across experiments, undermining reproducibility in mechanistic, SAR, or screening workflows.

Ortho → meta/para isomer
Positional isomers lose the intramolecular hydrogen bond, altering conformational ensemble and pharmacophoric presentation, which may shift target engagement and assay reproducibility.
Des-hydroxy analog (CS-896365-51-8)
Removal of the 4-hydroxy group reduces HBD count and increases computed logP by ~0.6, changing polarity and potentially affecting solubility, nonspecific binding, and enzyme inhibition profile.
Uncharacterized benzothiazole-sulfonamide
Replacing with a cheaper but untested analog risks undefined SAR; even minor substituent changes can invert selectivity or abolish activity, invalidating cross-experiment comparisons.

Quantitative Differentiation vs. Closest Analogs


Ortho-Methylsulfonyl Intramolecular Hydrogen Bond Network

The target compound locates the electron-withdrawing methylsulfonyl group at the ortho position of the benzamide ring, enabling an intramolecular hydrogen bond between the sulfonyl oxygen and the adjacent amide N–H [1]. This interaction rigidifies the molecular conformation, potentially enhancing shape complementarity to enzyme pockets. In contrast, the 3-(methylsulfonyl) and 4-(methylsulfonyl) positional isomers (same molecular weight 424.5 g/mol) cannot form this intramolecular contact, leading to a larger ensemble of solution conformers and altered pharmacophoric presentation [2]. While direct biological comparisons among these regioisomers have not been published, conformational restriction is a validated medicinal chemistry driver of binding affinity and selectivity in benzothiazole-sulfonamide series [1].

Ortho-Methylsulfonyl Intramolecular H‑Bond
Class-level inference
Target: Ortho isomer can form 6‑membered H‑bond; restricted rotatable bond count 4 (PubChem)
Comparator: Meta/para isomers cannot form intramolecular H‑bond; greater conformational freedom
Conformational restriction may influence binding mode and SAR consistency.
Computational comparison; no direct binding data for these isomers.
Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

4-Hydroxyphenyl Polarity Shift vs. Des-Hydroxy Analog

The phenolic –OH group on the central phenyl ring provides an additional hydrogen bond donor (HBD) and acceptor (HBA) compared to the commercially available des-hydroxy analog N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide (CAS 896365-51-8). The target compound has 2 HBD and 6 HBA (PubChem), versus 1 HBD and 5 HBA for the des-hydroxy analog, translating to a higher topological polar surface area (tPSA ≈ 127 Ų for target vs. ≈ 107 Ų for des-hydroxy) as estimated from fragment contributions [1]. This polarity shift reduces computed XLogP3 from ~4.4 (des-hydroxy analog estimated) to ~3.8 (target compound), consistent with improved aqueous solubility potential [2]. No experimental logP or solubility measurements have been reported for either compound, so these values remain computed approximations.

4‑Hydroxyphenyl Polarity Shift
Computed properties
ΔXLogP3 ≈ −0.6
+1 HBD, +1 HBA, +16 Da vs. des‑hydroxy analog
Reduced lipophilicity may improve aqueous solubility for biochemical assays.
Experimental logP/solubility not reported; computed approximations only.
Physicochemical Property Differentiation Drug-Likeness Target Engagement Potential

Validated Enzyme Inhibition of Benzothiazole-Sulfonamide Class

A 2024 study by Khair-ul-Bariyah et al. reported that a series of benzothiazole-sulfonamide hybrids—structurally analogous to the target compound by sharing the benzothiazole-sulfonamide/amide linkage—exhibited dose-dependent α-glucosidase inhibition with IC50 values ranging from 79.35 ± 1.13 µM to 179.35 ± 1.13 µM, referenced against acarbose, and butyrylcholinesterase (BChE) inhibition with IC50 values between 97.28 ± 1.15 µM and 286.38 ± 1.16 µM, referenced against eserine [1]. Although the target compound was not directly tested in this study, it embodies the same pharmacophoric scaffold and hydrogen bond donor/acceptor arrangement, providing a class-level activity benchmark. The conformational differences arising from the 2-methylsulfonyl ortho-substitution (see Evidence Item 1) may further modulate these baseline inhibitory activities, offering a differentiated starting point for SAR expansion.

Class-Level Enzyme Inhibition
Class-level inference
Target: Not directly tested; scaffold‑based prediction
Comparator: Published series – α‑glucosidase IC₅₀ 79–179 µM, BChE IC₅₀ 97–286 µM
Class-level activity supports SAR exploration; target compound activity pending.
In vitro enzyme assays; ortho substitution may modulate potency/selectivity.
Enzyme Inhibition α-Glucosidase Butyrylcholinesterase Scaffold Validation

Reproducible Synthesis via Unified Sulfonamide Route

A unified synthetic approach to N-substituted and N,N-disubstituted benzo[d]thiazol-2-yl-sulfonamides, published in the Journal of Organic Chemistry (2021), demonstrates a robust methodology applicable to the target compound [1]. The protocol uses commercially available benzo[d]thiazole-2-thiol and proceeds through S-oxidation/S–N coupling, enabling multi-gram scale preparation with well-characterized intermediates. This methodology underpins the chemical accessibility and batch-to-batch consistency of the target compound when sourced from vendors employing this route. The patent literature further corroborates broad synthetic coverage of benzothiazole-sulfonamide amides with defined substitution patterns (e.g., US 10,202,379), confirming industrial scalability [2].

Reproducible Synthesis Route
Supporting evidence
Unified S‑oxidation/S–N coupling (J. Org. Chem. 2021), multi‑gram scale demonstrated
Defined synthetic route ensures batch consistency and facilitates custom analog requests.
Industrial scalability supported by patent literature.
Synthetic Chemistry Sulfonamide Coupling Reproducibility

Optimal Research and Procurement Scenarios


SAR Exploration for Benzothiazole-Sulfonamide Enzyme Inhibitors

The target compound serves as a structurally differentiated member in SAR libraries focused on α-glucosidase or butyrylcholinesterase inhibition. Its ortho-methylsulfonyl conformation (Section 3, Evidence Item 1) and hydroxyl group polarity (Evidence Item 2) provide two chemical diversity points absent in meta/para isomers or des-hydroxy analogs. Researchers can benchmark the compound against the published IC50 range of 79–179 µM (α-glucosidase) and 97–286 µM (BChE) from the Khair-ul-Bariyah series [1], then correlate potency shifts with intramolecular H-bonding and lipophilicity changes. This makes the compound a high-value procurement for medicinal chemistry groups aiming to map conformational determinants of enzyme active site recognition.

CNS Probe Property Benchmarking

With a computed XLogP3 of 3.8 and tPSA of ~127 Ų [1], the target compound resides near the upper boundary of CNS drug-like chemical space (tPSA < 90 Ų, XLogP < 5). Its reduced lipophilicity compared to the des-hydroxy analog (ΔXLogP3 ≈ -0.6; Section 3, Evidence Item 2) suggests improved solubility and potentially lower nonspecific binding. Medicinal chemists designing CNS-permeable benzothiazole probes can use this compound to study the impact of hydroxyl substitution on permeability and efflux, informing lead optimization strategies. Procurement is recommended when exploring SAR around hydrogen bond donor count and its influence on blood-brain barrier penetration.

Analytical Reference Standard for Benzothiazole-Sulfonamide

The compound can function as a well-defined reference standard for HPLC-UV or LC-MS method development in quality control of benzothiazole-sulfonamide libraries, given its established molecular weight (424.5 g/mol), characteristic UV chromophore (benzothiazole ring), and polarity (XLogP3 3.8) [1]. Its synthesis via the unified sulfonamide methodology (Section 3, Evidence Item 4) ensures structural fidelity, making it suitable for retention time calibration, ionization efficiency testing, and related substance profiling. Analytical groups developing purity assessment methods for sulfonamide-containing drug candidates will find the compound a reproducible, commercially available standard.

Chemical Probe for Metabolic & Neurodegenerative Disease Models

Building on class-level α-glucosidase and BChE inhibition activity (Section 3, Evidence Item 3), the target compound can be deployed as a chemical probe in cell-based assays or ex vivo tissue models of type 2 diabetes or Alzheimer's disease [1]. Its distinct polarity profile relative to the des-hydroxy analog allows for experimental evaluation of hydroxyl-dependent changes in cellular permeability and target engagement. Researchers seeking to differentiate between enzyme inhibition potency and cell-based efficacy should procure both the target compound and its des-hydroxy comparator, using the pair as a polarity-contrast toolset in phenotypic screening cascades.

Application
Selection Property
Validation Focus
Benzothiazole-sulfonamide SAR studies
Ortho-methylsulfonyl conformation & hydroxyl polarity
Correlating intramolecular H‑bond and polarity with enzyme inhibition shift
CNS probe physicochemical benchmarking
XLogP3 / tPSA balance
Assessing permeability and nonspecific binding trends
Analytical reference standard for library QC
Structural fidelity via unified synthesis
Retention time calibration and purity profile evaluation
Metabolic / neurodegenerative disease model probe
Class-level α‑glucosidase / BChE inhibition
Hydroxyl-dependent target engagement in cell‑based assays
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